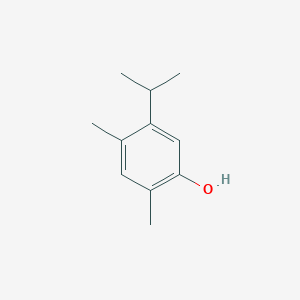
2,4-dimethyl-5-propan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-5-propan-2-ylphenol, also known as carvacrol, is a monoterpenoid phenol with the chemical formula C₁₀H₁₄O. It is a naturally occurring compound found in the essential oils of various aromatic plants such as oregano, thyme, and marjoram. This compound is known for its distinctive warm, pungent odor and is widely used for its antimicrobial and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-dimethyl-5-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like oregano and thyme. The essential oils are then subjected to fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-5-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvacrol hydroperoxide.
Reduction: Reduction reactions can convert it to dihydrocarvacrol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carvacrol hydroperoxide.
Reduction: Dihydrocarvacrol.
Substitution: Halogenated derivatives like 2,4-dimethyl-5-propan-2-yl-3-bromophenol
Aplicaciones Científicas De Investigación
2,4-dimethyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized as a natural preservative in the food industry due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-5-propan-2-ylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Comparación Con Compuestos Similares
Similar Compounds
Thymol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid alcohol with cooling and soothing effects.
Uniqueness
2,4-dimethyl-5-propan-2-ylphenol is unique due to its strong antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its natural occurrence in various aromatic plants also makes it a readily available and cost-effective compound for industrial applications .
Propiedades
Número CAS |
91967-93-0 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-11(12)9(4)5-8(10)3/h5-7,12H,1-4H3 |
Clave InChI |
ZNPTYDKWMGSQRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)
![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
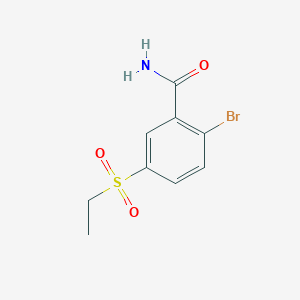
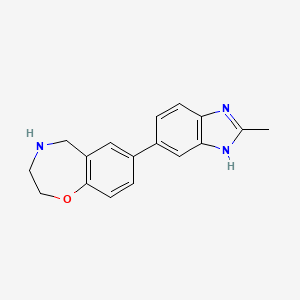
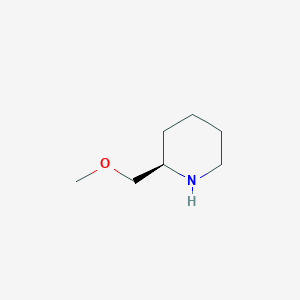
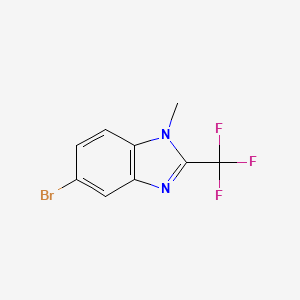
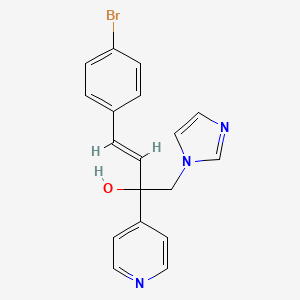
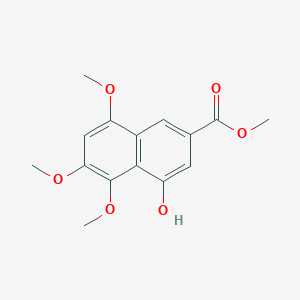
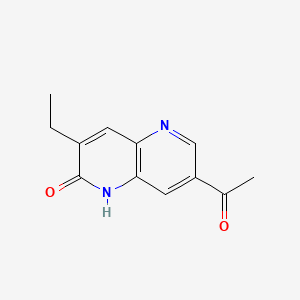

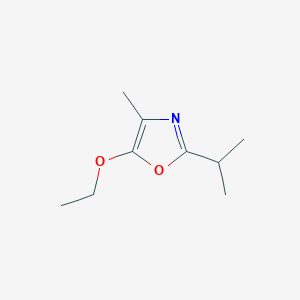
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)

